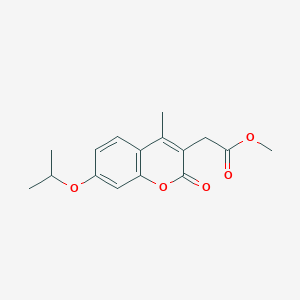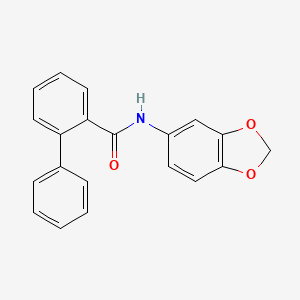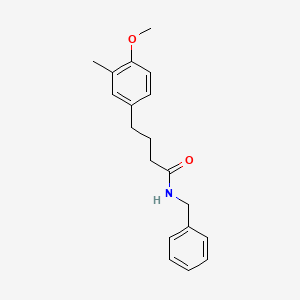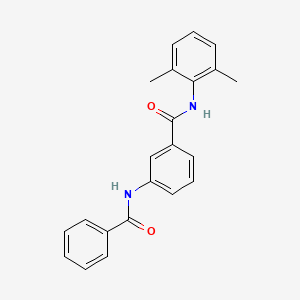
1-(2-furoyl)-4-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-furoyl)-4-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)piperazine, also known as FTBC, is a compound that has gained attention in scientific research due to its potential therapeutic properties.
Mécanisme D'action
1-(2-furoyl)-4-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)piperazine exerts its therapeutic effects through various mechanisms of action. It has been found to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are involved in inflammation and tumor growth. This compound has also been found to inhibit the replication of viruses such as hepatitis C virus (HCV) and human immunodeficiency virus (HIV).
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation and tumor growth, improve cognitive function, and inhibit viral replication. This compound has also been found to have antioxidant properties, which may contribute to its therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-furoyl)-4-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)piperazine has several advantages for lab experiments, including its stability and solubility in water and organic solvents. However, this compound has some limitations, such as its low bioavailability and potential toxicity at high doses.
Orientations Futures
There are several potential future directions for research on 1-(2-furoyl)-4-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)piperazine. One area of research could focus on improving its bioavailability and reducing its toxicity. Another area of research could explore its potential as a treatment for other neurological disorders such as multiple sclerosis and Huntington's disease. Additionally, research could investigate the potential of this compound as a treatment for other viral infections such as influenza and Zika virus.
In conclusion, this compound is a compound that has shown potential therapeutic properties in various scientific research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a therapeutic agent.
Méthodes De Synthèse
1-(2-furoyl)-4-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)piperazine can be synthesized using a multi-step process involving the reaction of 2-furoic acid, 4-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)piperazine, and a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is purified using column chromatography to obtain pure this compound.
Applications De Recherche Scientifique
1-(2-furoyl)-4-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)piperazine has been found to have potential therapeutic applications in various scientific research fields. It has been studied for its anti-inflammatory, anti-tumor, and anti-viral properties. This compound has also shown potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
furan-2-yl-[4-(4,5,6,7-tetrahydro-1-benzothiophene-3-carbonyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c21-17(14-12-24-16-6-2-1-4-13(14)16)19-7-9-20(10-8-19)18(22)15-5-3-11-23-15/h3,5,11-12H,1-2,4,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYKOVONZUPQCAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=CS2)C(=O)N3CCN(CC3)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-4-chloro-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5765001.png)

![3-[2-(3-acetylphenoxy)ethyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B5765015.png)




![5,6-dimethyl-1-[(2,3,4-trimethylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B5765061.png)

![4-oxo-2-{[3-(trifluoromethyl)phenyl]amino}-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B5765088.png)
![3-[(4-chlorophenyl)thio]-N-(2,3-dimethylphenyl)propanamide](/img/structure/B5765092.png)
